molecular formula C6H14O B132009 4-Methyl-1-pentanol CAS No. 626-89-1

4-Methyl-1-pentanol

Cat. No.: B132009
CAS No.: 626-89-1
M. Wt: 102.17 g/mol
InChI Key: PCWGTDULNUVNBN-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Methyl-1-pentanol, also known as Isohexanol, is a pentanol added with a methyl group . It is primarily used as a solvent and has excellent synergistic effects with PVCap . It is also a volatile aroma component of red wine, often used in the production and blending of wine .

Mode of Action

This compound can be used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it interacts with the L1 cell adhesion molecule, a protein involved in nervous system development and function.

Biochemical Pathways

The biochemical pathways of this compound involve its conversion from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . This process involves a ten-step de novo pathway, with enzymes taken from nine different organisms .

Pharmacokinetics

Its physical properties such as boiling point (423 ± 4 k) and molecular weight (1021748 g/mol) can influence its bioavailability .

Result of Action

The primary result of this compound’s action is the antagonism of the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it may have potential applications in the study of conditions like fetal alcohol syndrome .

Action Environment

Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound. For instance, its vaporization enthalpy changes with temperature . Additionally, its long alkyl chain can inhibit the formation of strong hydrogen bonds, which may affect its intermolecular interactions .

Biochemical Analysis

Biochemical Properties

4-Methyl-1-pentanol can be converted from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . The enzymes involved in this conversion were taken from nine different organisms to form a ten-step de novo pathway

Cellular Effects

It has been used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that this compound may influence cell function and cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to exert its effects via coenzyme A (CoA)-dependent chemistry

Metabolic Pathways

This compound is involved in a ten-step de novo pathway that converts natural E. coli metabolites into this compound via coenzyme A (CoA)-dependent chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-1-pentanol can be synthesized through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the hydrogenation of isoamylene due to its efficiency and cost-effectiveness. The reaction is carried out under high pressure and temperature conditions in the presence of a palladium catalyst.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-pentanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-methylpentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: It can be reduced to form 4-methylpentane using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo substitution reactions to form esters, ethers, and halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Acetic acid (CH3COOH) in the presence of sulfuric acid (H2SO4) as a catalyst.

Major Products

Scientific Research Applications

4-Methyl-1-pentanol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-1-pentanol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its branched structure provides different reactivity compared to its linear counterparts, making it valuable in specific industrial and research applications.

Properties

IUPAC Name

4-methylpentan-1-ol
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InChI

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
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InChI Key

PCWGTDULNUVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID0044313
Record name 4-Methylpentan-1-ol
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Molecular Weight

102.17 g/mol
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Vapor Pressure

1.7 [mmHg]
Record name 4-Methylpentanol
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CAS No.

626-89-1, 1320-98-5
Record name 4-Methyl-1-pentanol
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Record name 4-Methyl-1-pentanol
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Record name Pentanol, 4-methyl-
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Record name 4-METHYL-1-PENTANOL
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Synthesis routes and methods

Procedure details

Chlorotris(triphenylphosphine)rhodium(I), [(03P)3RhCl], was prepared by refluxing an ethanol solution of rhodium(III) chloride in the presence of an excess amount of triphenylphosphine. Chlorotris(triphenylphosphine)rhodium(I) was dissolved in benzene, and the microspheres of Example III were added to the resulting red solution in an autoclave, equipped with a magnetic driven stirrer. Pentene-1 was introduced to the reactor along with benzene. The reaction was performed under conditions similar to Example IV. About 82% of the feed was reacted to give predominantly isohexanol and n-hexanol. The solid catalyst left inside of the reactor from this run was rinsed with fresh portions of benzene, and saved for another run.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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